3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-4-nitrophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-4-nitrophenyl)propanamide is a synthetic organic compound characterized by the presence of a benzo[d]isothiazole ring system, sulfonyl group, and a nitrophenyl-substituted propanamide side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-4-nitrophenyl)propanamide typically involves multi-step procedures:
Formation of the Benzo[d]isothiazole Ring: : Initial steps may involve the cyclization of ortho-substituted benzamides with sulfur and oxidizing agents to form the benzo[d]isothiazole core.
Introduction of the Sulfonyl Group: : The incorporation of the sulfonyl group often requires the use of sulfonating agents such as chlorosulfonic acid or sulfur trioxide.
Attachment of the Propanamide Moiety: : The final step involves the acylation of the intermediate with 2-methyl-4-nitroaniline to form the propanamide linkage, using reagents like acetic anhydride and a base.
Industrial Production Methods
Industrial-scale production may leverage continuous flow reactors and optimized conditions for each step to improve yield and efficiency. Advanced purification techniques, including crystallization and chromatography, are employed to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions primarily involving the sulfur atom, further enhancing its chemical reactivity.
Reduction: : Reduction reactions targeting the nitro group, potentially converting it to an amine group under hydrogenation conditions.
Substitution: : Electrophilic and nucleophilic substitution reactions, particularly on the benzene ring and sulfonyl group.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: : Halogenating agents like bromine, nucleophiles such as amines and thiols.
Major Products Formed
Oxidation Products: : Sulfone and sulfoxide derivatives.
Reduction Products: : Amino derivatives of the nitrophenyl moiety.
Substitution Products: : Varied functionalized derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
The compound serves as a building block in organic synthesis, facilitating the construction of more complex molecular architectures.
Biology
Potential use as a molecular probe to study enzyme interactions and protein modifications due to its reactive sulfonyl group.
Medicine
Explored for its biological activity, including anti-inflammatory and antimicrobial properties. Potential as a lead compound in drug development.
Industry
Applications in the development of advanced materials, including polymers and coatings with specific chemical resistance properties.
Mechanism of Action
Molecular Targets and Pathways
The compound's mechanism of action often involves interaction with biological macromolecules like proteins and nucleic acids. The sulfonyl group is a key functional moiety, capable of forming covalent bonds with target biomolecules, leading to modifications that affect their function and activity.
Comparison with Similar Compounds
Similar Compounds
4-nitrophenyl benzo[d]isothiazole derivatives: : These compounds share the isothiazole ring system but differ in the side chains, influencing their reactivity and applications.
Sulfonamide derivatives: : Similar in containing a sulfonyl group, these compounds are widely used in medicinal chemistry for their antibacterial properties.
Unique Features
This is a brief overview
Properties
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6S/c1-11-10-12(20(23)24)6-7-14(11)18-16(21)8-9-19-17(22)13-4-2-3-5-15(13)27(19,25)26/h2-7,10H,8-9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCMMRWBSXZPOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.